3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide
Description
3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a benzamide moiety at the N-position of the pyrazole ring. Its structure combines a pyrazolo[3,4-d]pyrimidine core (a fused bicyclic system) with a 3-methylbenzamide substituent, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-methyl-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N7O/c1-15-7-6-8-17(11-15)23(31)27-20-12-16(2)28-30(20)22-19-13-26-29(21(19)24-14-25-22)18-9-4-3-5-10-18/h3-14H,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLQCHSZPFKCJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
This compound acts as an inhibitor of CDK2. It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation. This inhibition disrupts the cell cycle progression, leading to cell cycle arrest.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption prevents DNA replication, a critical step in cell division, thereby inhibiting the proliferation of cancer cells.
Result of Action
The compound has shown significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116. It has been observed to induce apoptosis within HCT cells, leading to cell death and potentially reducing tumor growth.
Biochemical Analysis
Biochemical Properties
The compound 3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide has been identified as a potential inhibitor of CDK2, a key enzyme involved in cell cycle regulation. The compound interacts with the enzyme, leading to significant alterations in cell cycle progression.
Cellular Effects
In cellular studies, this compound has shown to exert cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2. It influences cell function by altering cell signaling pathways and gene expression, leading to apoptosis induction within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition of enzymes. Specifically, it inhibits CDK2, leading to changes in gene expression and cell cycle progression.
Temporal Effects in Laboratory Settings
It has been observed that the compound’s cytotoxic activities and enzymatic inhibitory effects are sustained over time.
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex molecular structure characterized by:
- Molecular Formula : C18H17N7O
- Molecular Weight : 341.37 g/mol
- Key Functional Groups : Pyrazole rings, benzamide structure.
These features contribute to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer properties. The compound may inhibit specific kinases involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy. Studies have shown that modifications in the pyrazole and pyrimidine rings can enhance cytotoxic effects against various cancer cell lines .
Antimicrobial Properties
The structural components of 3-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide suggest potential antimicrobial activity. Preliminary studies have indicated that similar compounds can inhibit the growth of bacterial strains, highlighting the need for further exploration of this compound's efficacy against pathogens .
Anti-inflammatory Effects
The presence of specific functional groups within the compound may confer anti-inflammatory properties. Compounds with similar structures have been reported to modulate inflammatory pathways, providing a basis for investigating this compound's role in treating inflammatory diseases .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | Showed significant inhibition of tumor growth in vitro. |
| Study 2 | Assess antimicrobial activity | Demonstrated effectiveness against Gram-positive bacteria. |
| Study 3 | Investigate anti-inflammatory properties | Indicated reduction in pro-inflammatory cytokines in animal models. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Structural and Functional Analysis
Core Modifications
- Pyrazolo[3,4-d]pyrimidine vs.
- Isomeric Variations : The pyrazolo[1,5-a]pyrimidine isomer in has a distinct nitrogen arrangement, which may reduce steric hindrance and improve solubility compared to the target compound.
Substituent Effects
- Benzamide Modifications: Methoxy vs. However, the ethoxy group in introduces greater steric bulk, which may affect binding affinity. Fluorination: Fluorinated derivatives in exhibit enhanced metabolic stability and stronger van der Waals interactions with target proteins due to fluorine’s electronegativity and small atomic radius.
Preparation Methods
Formation of 4-Cyano-3-Amino-2-Phenylpyrazole
Phenyl hydrazine reacts with malononitrile and triethyl orthoformate in ethanol under reflux to yield 4-cyano-3-amino-2-phenylpyrazole. The reaction proceeds via a cyclocondensation mechanism, with malononitrile acting as both a carbon and nitrogen donor. The product is isolated as a white solid after refrigeration and washing with ether, achieving a yield of approximately 75%.
Cyclization to 4-Amino Pyrazolo[3,4-d]Pyrimidine
Refluxing 4-cyano-3-amino-2-phenylpyrazole with formamide induces cyclization, forming the pyrazolo[3,4-d]pyrimidine core. Formamide serves as a solvent and ammonia source, facilitating ring closure through nucleophilic attack at the cyano group. The product is purified via charcoal treatment and basification with potassium hydroxide, yielding 4-amino pyrazolo[3,4-d]pyrimidine as a crystalline solid.
Functionalization at Position 4
To introduce a leaving group for subsequent coupling, the 4-amino group is converted to a chloro derivative using phosphorus oxychloride (POCl₃). This step, conducted under reflux in anhydrous conditions, replaces the amino group with chlorine, yielding 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl chloride. The reaction efficiency exceeds 85%, with purity confirmed by thin-layer chromatography (TLC).
Coupling with the Pyrazole Moiety
The pyrazole ring is introduced via nucleophilic aromatic substitution (SNAr) at position 4 of the pyrazolo[3,4-d]pyrimidine core.
Synthesis of 3-Methyl-1H-Pyrazol-5-Amine
3-Methyl-1H-pyrazol-5-amine is synthesized by cyclizing hydrazine hydrate with ethyl acetoacetate in ethanol. The β-ketoester undergoes condensation with hydrazine, forming the pyrazole ring with a methyl group at position 3 and an ester at position 5. Hydrolysis of the ester with aqueous NaOH followed by acidification yields 3-methyl-1H-pyrazol-5-carboxylic acid, which is subsequently converted to the amine via a Hofmann rearrangement using bromine and NaOH.
SNAr Reaction with Pyrazolo[3,4-d]Pyrimidin-4-yl Chloride
The chloro-substituted pyrazolo[3,4-d]pyrimidine reacts with 3-methyl-1H-pyrazol-5-amine in dimethylformamide (DMF) using sodium hydride (NaH) as a base. Deprotonation of the pyrazole’s N1 position enhances its nucleophilicity, enabling attack at the electron-deficient C4 of the pyrazolo[3,4-d]pyrimidine. The reaction, conducted at 80°C for 12 hours, achieves a 60% yield of the coupled product, purified via column chromatography (silica gel, ethyl acetate/hexane).
Acylation to Introduce the Benzamide Group
The final step involves acylation of the pyrazole’s 5-amino group with 3-methylbenzoyl chloride.
Reaction Conditions and Optimization
3-Methylbenzoyl chloride is added dropwise to a solution of the coupled intermediate in dichloromethane (DCM) containing N,N-diisopropylethylamine (DIPEA). The base scavenges HCl, driving the reaction to completion. Stirring at room temperature for 4 hours yields the crude product, which is washed with water and purified via recrystallization from ethanol. This step attains a 90% yield, with the product characterized by melting point, IR (C=O stretch at 1650 cm⁻¹), and ¹H NMR (singlet for methyl groups at δ 2.4 ppm).
Analytical Validation and Characterization
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
A comparative evaluation of alternative methodologies, such as Suzuki coupling or Ullmann-type reactions, reveals limitations in regioselectivity and yield. The SNAr approach, while requiring stringent anhydrous conditions, offers superior scalability and reproducibility for industrial applications.
Industrial Considerations and Scalability
The patent literature emphasizes avoiding pyridine and toxic solvents in large-scale synthesis. Key adaptations include:
-
Replacing POCl₃ with safer chlorinating agents like thionyl chloride.
-
Employing continuous flow reactors to enhance heat transfer during exothermic steps.
-
Utilizing green solvents (e.g., cyclopentyl methyl ether) for amidation to reduce environmental impact.
Challenges and Mitigation Strategies
Q & A
What synthetic methodologies are commonly employed for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like this compound?
Level : Basic
Answer :
The synthesis typically involves multi-step reactions, including:
-
Cyclocondensation : Reacting pyrazole-5-amine precursors with activated carbonyl derivatives (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in solvents like toluene under reflux, catalyzed by trifluoroacetic acid (TFA) .
-
Functionalization : Introducing aryl/alkyl groups via nucleophilic substitution or coupling reactions. For example, alkyl halides or substituted benzoyl chlorides are used in dry acetonitrile or benzene, followed by recrystallization .
-
Key Data :
Step Reagents/Conditions Yield Characterization (NMR, IR) Cyclocondensation TFA (30 mol%), toluene, reflux 75–85% NMR: δ 7.2–8.5 ppm (aromatic protons)
How are spectroscopic techniques applied to confirm the structure of this compound?
Level : Basic
Answer :
- NMR : Aromatic protons (δ 7.2–8.5 ppm), methyl groups (δ 2.1–2.5 ppm), and pyrazole NH (δ 11.5–12.0 ppm) are diagnostic .
- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1700 cm) and pyrazole C-N (1500–1550 cm) confirm functional groups .
- Mass Spectrometry (ES-MS) : Molecular ion peaks (e.g., [M] at m/z 518.2) validate molecular weight .
What strategies optimize reaction yields in pyrazolo[3,4-d]pyrimidine synthesis?
Level : Advanced
Answer :
- Catalyst Screening : TFA (30 mol%) enhances cyclocondensation efficiency by activating carbonyl groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
- Temperature Control : Reflux conditions (100–120°C) balance reaction kinetics and side-product suppression .
- Example : Replacing ethyl acetate with toluene increased yield from 60% to 85% in a derivative synthesis .
How can contradictory biological activity data between derivatives be resolved?
Level : Advanced
Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings reduce anti-inflammatory activity but enhance kinase inhibition) .
- Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or adenosine receptors) .
How do computational methods enhance synthesis design for this compound?
Level : Advanced
Answer :
- Reaction Path Prediction : Quantum chemical calculations (e.g., DFT) model transition states to identify low-energy pathways .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions .
- Case Study : ICReDD’s approach reduced reaction development time by 40% via computational-experimental feedback loops .
What experimental designs are used to evaluate pharmacological activity?
Level : Advanced
Answer :
- In Vitro Assays :
- In Vivo Models :
How can researchers address solubility challenges during formulation?
Level : Advanced
Answer :
- Co-solvent Systems : Use PEG-400/water mixtures to enhance solubility (e.g., 10 mg/mL vs. 2 mg/mL in pure water) .
- Salt Formation : Synthesize hydrochloride salts (e.g., compound 7 in ) to improve aqueous solubility by 3–5 fold .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
